molecular formula C19H21ClN2O3S B14968679 1-[(4-chlorobenzyl)sulfonyl]-N-phenylpiperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-phenylpiperidine-3-carboxamide

Cat. No.: B14968679
M. Wt: 392.9 g/mol
InChI Key: XFRNYHUGGAPXDM-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylmethanesulfonyl chloride with N-phenylpiperidine-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile employed .

Scientific Research Applications

1-[(4-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylmethanesulfonyl chloride: A precursor in the synthesis of the target compound.

    N-Phenylpiperidine-3-carboxamide: Another related compound with similar structural features.

Uniqueness

1-[(4-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-phenylpiperidine-3-carboxamide

InChI

InChI=1S/C19H21ClN2O3S/c20-17-10-8-15(9-11-17)14-26(24,25)22-12-4-5-16(13-22)19(23)21-18-6-2-1-3-7-18/h1-3,6-11,16H,4-5,12-14H2,(H,21,23)

InChI Key

XFRNYHUGGAPXDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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